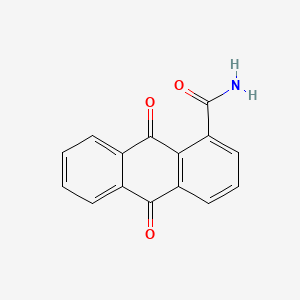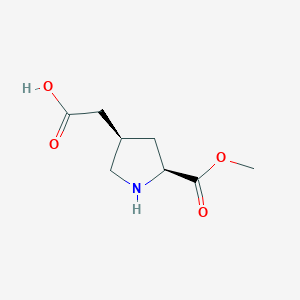
5-Bromo-4-isopropylthiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-isopropylthiazol-2-amine hydrobromide is a chemical compound with the molecular formula C6H9BrN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-isopropylthiazol-2-amine hydrobromide typically involves the bromination of 4-isopropylthiazol-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiazole ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-isopropylthiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
5-Bromo-4-isopropylthiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Bromo-4-isopropylthiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylthiazol-2-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-aminothiazole: Similar structure but without the isopropyl group, leading to variations in properties.
4-Methyl-5-bromothiazol-2-amine: Contains a methyl group instead of an isopropyl group, affecting its chemical behavior
Uniqueness
5-Bromo-4-isopropylthiazol-2-amine hydrobromide is unique due to the presence of both the bromine atom and the isopropyl group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H10Br2N2S |
|---|---|
Poids moléculaire |
302.03 g/mol |
Nom IUPAC |
5-bromo-4-propan-2-yl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C6H9BrN2S.BrH/c1-3(2)4-5(7)10-6(8)9-4;/h3H,1-2H3,(H2,8,9);1H |
Clé InChI |
QSLZRPSANIBQSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(SC(=N1)N)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)


![Rel-(3R,3aR,6aS)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one hydrochloride](/img/structure/B12960538.png)



